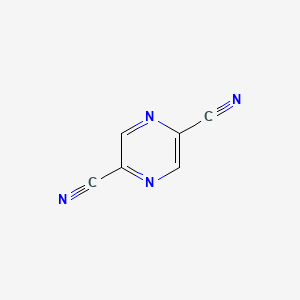

Pyrazine-2,5-dicarbonitrile

説明

Contextualization within Electron-Deficient Heterocycles

Pyrazine-2,5-dicarbonitrile is classified as an electron-deficient heteroaromatic compound. thieme-connect.de The pyrazine (B50134) ring itself is inherently electron-deficient due to the presence of two nitrogen atoms. thieme-connect.deacs.org This electron deficiency is further intensified by the two cyano (-C≡N) groups at the 2 and 5 positions. ahnu.edu.cnvulcanchem.com These cyano groups are strong electron-withdrawing groups, which significantly lowers the energy levels of the molecule's frontier molecular orbitals (FMOs), particularly the lowest unoccupied molecular orbital (LUMO). ahnu.edu.cn This pronounced electron-deficient character is a key feature that governs its reactivity and makes it a valuable component in various applications. ahnu.edu.cnvulcanchem.com

The combination of the pyrazine core and the cyano functionalities results in a molecule with a planar backbone and strong electron-withdrawing characteristics. ahnu.edu.cn This inherent planarity and electron deficiency are crucial for its use in constructing larger, functional molecules. acs.orgahnu.edu.cn

Significance in Organic Electronics and Materials Science

The distinct electronic properties of this compound and its derivatives have made them significant in the fields of organic electronics and materials science. ahnu.edu.cnvulcanchem.com The low-lying LUMO energy levels of polymers incorporating cyano-functionalized pyrazine units are beneficial for achieving high performance in n-type organic thin-film transistors (OTFTs) and organic thermoelectrics (OTEs). ahnu.edu.cn

For instance, polymers developed with building blocks like 3,6-Dibromothis compound (B2421274) have demonstrated notable unipolar electron mobilities. ahnu.edu.cn Specifically, a polymer named P(DPP-DCNPz) exhibited an electron mobility of 1.85 cm² V⁻¹ s⁻¹ in OTFTs and, when doped, showed a high electrical conductivity of 33.9 S cm⁻¹. ahnu.edu.cn These characteristics highlight the potential of this compound derivatives in developing high-performance n-type polymer semiconductors. ahnu.edu.cnresearchgate.net

Furthermore, pyrazine-dicarbonitriles are utilized as ligands in the formation of coordination polymers. vulcanchem.com Their electron-withdrawing nature promotes π-π stacking and charge transport, making them promising candidates for organic semiconductors. vulcanchem.com The ability to fine-tune the optical and electronic properties of non-fullerene acceptors by incorporating halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile end groups further underscores their versatility in organic solar cell applications. nih.gov

The structural simplicity and ease of synthesis of some this compound derivatives also contribute to their appeal in creating low-cost and efficient organic electronic materials. ahnu.edu.cnresearchgate.net

Historical Overview of this compound Research Trends

Research into pyrazine and its derivatives has a long history, with initial synthesis dating back to the 19th century. researchgate.net However, focused research on this compound and its specific applications in advanced materials is a more recent development. Early work in the pyrazine series included the preparation of 2,5-dicyanopyrazine, as reported in 1946. acs.org

In recent years, there has been a surge of interest in using this compound and its derivatives as building blocks for functional materials. Research has increasingly focused on synthesizing and characterizing polymers and other complex molecules derived from this compound for applications in organic electronics. ahnu.edu.cn For example, a 2014 report detailed a push-pull chromophore based on pyrazine-2,3-dicarbonitrile (B77751) for use in photoredox reactions. google.com

The development of new synthetic methods has also been a significant trend. For instance, researchers have explored one-step or three-step syntheses for derivatives like 3,6-Dibromothis compound. ahnu.edu.cn The synthesis of substituted 3-aminopyrazine-2,5-dicarbonitriles as potential anti-infective agents has also been an area of investigation. sciforum.net This trend towards creating more complex and functionalized derivatives highlights the evolving landscape of this compound research, moving from fundamental synthesis to the design of materials with specific electronic and biological properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyrazine-2,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOPXXDHVVCVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564485 | |

| Record name | Pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31722-48-2 | |

| Record name | Pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrazine 2,5 Dicarbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a foundational route to the pyrazine-2,5-dicarbonitrile core structure. These strategies often involve the construction of the pyrazine (B50134) ring with the desired cyano groups already in place or introduced in a straightforward manner.

Strategies for Cyano-Functionalized Pyrazines

The introduction of cyano groups onto a pyrazine ring is a key strategy for creating electron-deficient building blocks. researchgate.netresearchgate.net One approach involves the synthesis of 3,6-dibromothis compound (B2421274) (DCNPz), which can be achieved in a three-step process from readily available starting materials. researchgate.netresearchgate.net This method highlights a practical route to highly electron-deficient pyrazine structures. Another strategy involves the nucleophilic substitution of a chlorine atom on a pre-existing pyrazine dicarbonitrile. For instance, 3-chlorothis compound (B12907661) can be reacted with various amines to produce a series of N-substituted 3-aminopyrazine-2,5-dicarbonitriles. nih.gov Similarly, 3-arylaminopyrazine-2,5-dicarbonitriles can be prepared from this compound with an arylamino group at the 3-position. nih.gov

The synthesis of 2,3-dichloro-5,6-dicyanopyrazine is achieved through the reaction of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile (B1221820) with a chlorinating agent like thionyl chloride. google.com This dichlorinated intermediate serves as a versatile precursor for further functionalization. For example, it can undergo nucleophilic substitution with ammonia (B1221849) to yield 2-amino-3-chloro-5,6-dicyanopyrazine. google.com

A straightforward synthesis for 5,6-disubstituted pyrazine-2,3-dicarbonitriles involves the condensation of 2,3-diaminomaleonitrile with various α-dicarbonyl compounds. For example, the reaction with biacetyl yields 5,6-dimethylpyrazine-2,3-dicarbonitrile. nih.gov

Reaction of 5,6-Diaminopyrazine-2,3-dicarbonitrile (B1308424) with Thionyl Chloride

A notable direct synthesis involves the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile with thionyl chloride (SOCl₂). This reaction leads to the formation of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile. arkat-usa.orgresearchgate.net The process is typically carried out by refluxing the diaminopyrazine precursor with an excess of thionyl chloride in a solvent such as p-xylene. arkat-usa.org The resulting product, a light yellow crystalline solid, can be purified by vacuum sublimation. arkat-usa.orgresearchgate.net This compound is characterized by its strong electron-deficient nature. arkat-usa.orgresearchgate.net

Derivative Synthesis via Substituent Introduction

The functionalization of the pyrazine-2,3-dicarbonitrile (B77751) core through the introduction of various substituents is crucial for tuning its electronic and physical properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. researchgate.netconnectjournals.com

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Pyrazine-2,3-dicarbonitriles

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for creating C-C bonds and introducing a wide range of substituents onto the pyrazine-2,3-dicarbonitrile scaffold. researchgate.netconnectjournals.comdntb.gov.ua These reactions have been successfully applied to synthesize 5,6-disubstituted derivatives.

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is a well-established method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction has been effectively utilized in the synthesis of pyrazine derivatives. For instance, a one-pot, multicomponent reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with hydrazine, phenylacetylene, and various aldehydes, catalyzed by a Pd-Cu system, provides an efficient route to 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. proquest.comvulcanchem.com The synthesis of various substituted pyrazine-2,3-dicarbonitriles has also been achieved through Sonogashira coupling as part of the preparation of precursors for more complex molecules. cuni.cz

Table 1: Examples of Sonogashira Coupling Reactions for Pyrazine Derivatives

| Starting Material | Reactants | Catalyst System | Product |

|---|---|---|---|

| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Hydrazine, Phenylacetylene, Aldehydes | Pd-Cu | 5-(Arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles proquest.comvulcanchem.com |

| Substituted Pyrazine-2,3-dicarbonitriles | Terminal Alkynes | Palladium/Copper | Alkynyl-substituted Pyrazine-2,3-dicarbonitriles cuni.cz |

The Suzuki coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is another powerful tool for the synthesis of substituted pyrazines. researchgate.net This method has been used to prepare 5,6-disubstituted pyrazine-2,3-dicarbonitrile derivatives. researchgate.net For example, the Suzuki-Miyaura coupling of 5,6-dichloropyrazine-2,3-dicarbonitrile with thiophene (B33073) boronic acid derivatives can be used to synthesize dicyanopyrazine (DPZ) derivatives. This reaction is a key step in creating building blocks for photoredox catalysts. google.com The reaction conditions for Suzuki coupling of chloropyrazines have been optimized, demonstrating that triflates can also be suitable leaving groups for this transformation. researchgate.net

Table 2: Examples of Suzuki Coupling Reactions for Pyrazine Derivatives

| Starting Material | Reactant | Catalyst | Product |

|---|---|---|---|

| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Thiophene Boronic Acid | Palladium | 5,6-Di(thiophen-2-yl)pyrazine-2,3-dicarbonitrile |

| 5-O-Triflyl-3-benzyl-2-aminopyrazine | Arylboronic Acids | Palladium | 5-Aryl-3-benzyl-2-aminopyrazines researchgate.net |

Heck Coupling

The Heck coupling reaction, a palladium-catalyzed C-C bond-forming method, has been utilized in the synthesis of pyrazine derivatives. researchgate.netacs.org This reaction typically involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. While direct Heck coupling on the this compound core is not extensively documented in the provided results, the application of Heck-like reactions to other pyrazine systems suggests its potential applicability. For instance, a general and efficient synthesis of 5-aryl imidazo[1,5-a]pyrazines has been described via a palladium-catalyzed coupling of 8-substituted derivatives with aryl halides, proceeding through a proposed Heck-like mechanism. acs.org The dehydrogenative Heck reaction, which couples arenes with alkenes, has also been a subject of intensive research, particularly for five-membered heteroarenes. mdpi.com

Nucleophilic Substitution Reactions for Substituted Pyrazine-2,5-dicarbonitriles

Nucleophilic substitution is a key strategy for the synthesis of substituted pyrazine-2,5-dicarbonitriles. This approach often involves the displacement of a leaving group, such as a halogen, by a nucleophile.

3-Chlorothis compound serves as a crucial intermediate for accessing a variety of substituted derivatives through nucleophilic substitution. sciforum.netnih.gov A common method for its preparation involves the treatment of pyrazine-2-carbonitrile with sulfuryl chloride in a suitable solvent system like toluene (B28343) and DMF. chemicalbook.com The reaction mixture is typically cooled initially and then allowed to warm to room temperature. chemicalbook.com Purification is often achieved through silica (B1680970) gel chromatography. chemicalbook.com This chloro-substituted pyrazine is a versatile starting material for introducing various functional groups onto the pyrazine ring. sciforum.net

Aminodehalogenation is a specific type of nucleophilic substitution where a halogen atom on the pyrazine ring is displaced by an amine. This reaction is widely used to synthesize a range of N-substituted 3-aminopyrazine-2,5-dicarbonitriles. nih.gov The reaction involves treating 3-chlorothis compound with various primary or secondary amines, including alkylamines, cycloalkylamines, heterocyclic amines, and arylamines. sciforum.netnih.gov The conditions for these reactions may need to be optimized depending on the specific amine used. sciforum.net This method has proven effective for generating libraries of compounds for biological screening. nih.gov For example, a series of 14 new N-substituted 3-aminopyrazine-2,5-dicarbonitriles were synthesized from 3-chlorothis compound via nucleophilic substitution with different non-aromatic amines. nih.gov

Synthesis of 3-Chlorothis compound as an Intermediate

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields, particularly in the synthesis of pyrazine derivatives. cit.iesciforum.netnih.gov This technique has been successfully applied to aminodehalogenation reactions to produce N-substituted aminopyrazine-2,3-dicarbonitriles and their analogues. cit.iesciforum.net The primary advantages of using microwave irradiation include significantly shorter reaction times (minutes compared to hours or days for conventional heating) and often higher product yields. cit.iesciforum.netnih.govmdpi.com

For instance, a series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles were prepared using microwave-assisted aminodehalogenation, which proved to be more efficient than conventional methods. cit.iemdpi.com Similarly, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides and 5-amino-6-chloropyrazine-2,3-dicarbonitriles was effectively carried out in a microwave reactor. sciforum.net The uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Aminodehalogenation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | cit.ienih.gov |

| Yields | Moderate | Generally higher | cit.ienih.govmdpi.com |

| Conditions | Bulk heating of the solvent | Direct interaction with molecules | mdpi.com |

Cyclocondensation Approaches

Cyclocondensation reactions provide a direct route to the pyrazine ring system from acyclic precursors. This method involves the formation of two new bonds to construct the heterocyclic ring in a single step.

The reaction between furan-2,3-diones and diaminomaleonitrile (B72808) offers a pathway to pyrazine-2,3-dicarbonitrile derivatives. bozok.edu.trccspublishing.org.cncqvip.com This cyclocondensation reaction leads to the formation of the pyrazine ring with nitrile groups at positions 2 and 3. bozok.edu.tr The reaction conditions, such as the solvent, can influence the outcome. For example, performing the reaction in ethanol (B145695) or benzene (B151609) under reflux has been reported to yield pyrazine-2,3-dicarbonitrile derivatives. This approach represents a valuable strategy for constructing the core pyrazine dicarbonitrile scaffold.

Pseudo-Four-Component Reactions

Pseudo-four-component reactions (pseudo-4CRs) represent an efficient strategy in organic synthesis for creating complex molecules in a single step from four or more starting materials, where some reactants are generated in situ. While this methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, its specific application for the direct synthesis of a this compound core is not extensively documented in contemporary research.

However, the utility of this approach is evident in the synthesis of structurally related compounds. For instance, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been achieved through a pseudo-4CR involving the condensation of malononitrile (B47326) molecules with thiols and aldehydes. researchgate.net Similarly, imidazole (B134444) derivatives have been synthesized via pseudo-four-component reactions utilizing benzaldehydes, benzils, anilines, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. bcrec.id These examples highlight the potential of pseudo-multi-component reactions in heterocyclic chemistry, even though specific instances for this compound are not prominent.

Three-Component Reactions

Three-component reactions (3CRs) are powerful tools for the synthesis of highly substituted pyrazine derivatives, offering a convergent and atom-economical pathway. Several notable 3CRs have been developed to produce dihydropyrazine (B8608421) dicarbonitrile scaffolds, which are immediate precursors to the aromatic pyrazine core.

A significant approach involves isocyanide-based three-component reactions. The reaction of 2,3-diaminomaleonitrile, various ketones, and isocyanides can produce highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. nih.govjst.go.jp This method was further elaborated to create a new class of imidazo[1,5-a]pyrazine (B1201761) derivatives by combining the initial 3CR with a subsequent reaction using isocyanates or isothiocyanates. nih.gov

Another effective 3CR involves the one-pot reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione, diaminomaleonitrile, and various functionalized alcohols. researchgate.net This reaction, conducted in acetonitrile (B52724) under reflux, yields 5-(2-substituted ethoxy or propoxy-2-phenyl-1-N-phenylthiocarbamoylethenyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives in good yields. researchgate.net

Furthermore, pyrazine scaffolds can be synthesized through a three-component reaction between phenylenediamine derivatives, isocyanides, and different ketones in water, demonstrating the versatility of this approach. bcrec.id

Table 1: Examples of Three-Component Reactions for Pyrazine Derivative Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Pyrazine Derivative | Reference |

|---|---|---|---|---|

| 2,3-Diaminomaleonitrile | Ketones | Isocyanides | 1,6-Dihydropyrazine-2,3-dicarbonitrile derivatives | nih.gov |

| 4-Benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione | Diaminomaleonitrile | Alcohols | Substituted 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives | researchgate.net |

| Phenylenediamine derivatives | Isocyanides | Ketones | Pyrazine scaffolds | bcrec.id |

Green Chemistry Approaches in Pyrazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazine compounds, aiming to develop methods that are environmentally benign, cost-effective, and sustainable. tandfonline.comresearchgate.net These approaches focus on using non-toxic catalysts, green solvents like water, improving atom economy, and simplifying reaction procedures.

A novel green method utilizes onion extract as a natural, biodegradable catalyst for the synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines. ajgreenchem.com This protocol has been successfully used to synthesize Pyrazine-2,3-dicarbonitrile, demonstrating the potential of biocatalysts in heterocyclic synthesis. ajgreenchem.com

The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green pyrazine synthesis. Silver nanoparticles supported on chitosan (B1678972) have been employed as a robust and efficient nanocatalyst for the three-component synthesis of pyrazine scaffolds in water. bcrec.id The key advantages of this protocol include the reusability of the catalyst, mild reaction conditions, operational simplicity, and high yields. bcrec.id

Atom-economical methods that minimize waste are also at the forefront of green synthesis. The dehydrogenative coupling of 2-aminoalcohols, catalyzed by pincer complexes of the earth-abundant metal manganese, yields 2,5-dialkyl-substituted symmetrical pyrazines. acs.org This reaction is highly efficient and environmentally benign, as it generates only hydrogen gas and water as byproducts. acs.org

Table 2: Overview of Green Chemistry Approaches in Pyrazine Synthesis

| Green Approach | Catalyst/Conditions | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Natural Catalyst | Onion Extract | 1,2-Diketone & 1,2-Diamine | Environmentally benign, cost-effective | ajgreenchem.com |

| Heterogeneous Nanocatalyst | Silver Nanoparticles on Chitosan / Water | Phenylenediamine derivatives, Isocyanides, Ketones | Reusable catalyst, mild conditions, green solvent | bcrec.id |

| Atom-Economical Dehydrogenative Coupling | Manganese Pincer Complex | 2-Aminoalcohols | Forms only H₂ and H₂O as byproducts, earth-abundant metal catalyst | acs.org |

| One-Pot Synthesis | Potassium tert-butoxide / Room Temp | Diketones & Diamines | Simple, cost-effective, environmentally benign | tandfonline.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization of Pyrazine 2,5 Dicarbonitrile Systems

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the detailed characterization of pyrazine-2,5-dicarbonitrile systems. These techniques allow for the precise identification of functional groups, elucidation of the molecular framework, and investigation of electronic properties.

Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, FT-IR spectra provide characteristic vibrational frequencies for the nitrile (C≡N) group and the pyrazine (B50134) ring.

The C≡N stretching vibration in pyrazine-2,3-dicarbonitrile (B77751) is observed as a low-intensity band at 2235 cm⁻¹. arkat-usa.org For this compound, a key feature is the stretching vibration of the C≡N group. Another significant region in the FT-IR spectrum is associated with the pyrazine ring vibrations. For instance, in 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a very strong band at 1251 cm⁻¹ is assigned to a skeletal vibration of the pyrazine ring with a significant contribution from C-C bond stretching. arkat-usa.org A weaker band at 1365 cm⁻¹ is attributed to C-C and C-N bond stretching. arkat-usa.org Theoretical calculations on related pyrazine structures have assigned peaks around 1479, 1281, and 1194 cm⁻¹ to pyrazine ring vibrational frequencies. researchgate.net

The analysis of substituted pyrazine-2,5-dicarbonitriles reveals shifts in these characteristic frequencies. For example, in 3-[3-chlorophenylamino]this compound, a band at 3428 cm⁻¹ corresponds to the N-H stretch. sciforum.net

Table 1: Characteristic FT-IR Peaks for Pyrazine Dicarbonitrile Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | C≡N Stretch | 2235 | arkat-usa.org |

| 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | Pyrazine Ring (C-C stretch) | 1251 | arkat-usa.org |

| 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | Pyrazine Ring (C-C, C-N stretch) | 1365 | arkat-usa.org |

| 3-[3-chlorophenylamino]this compound | N-H Stretch | 3428 | sciforum.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound framework.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments. In substituted pyrazine-2,5-dicarbonitriles, the chemical shifts of the pyrazine ring protons and any substituent protons are diagnostic. For instance, in 3-[3,5-dibromo-4-hydroxy-phenylamino]this compound, the ¹H NMR spectrum in DMSO-d₆ shows a broad singlet for the NH proton at 10.74 ppm, a doublet for the H3 proton of the pyrazine ring at 9.22 ppm, and a singlet for the H5 proton at 9.05 ppm. sciforum.net The aromatic protons of the substituent appear as a multiplet between 7.93-7.83 ppm. sciforum.net

Table 2: Selected ¹H NMR Data for Substituted Pyrazine-2,5-dicarbonitriles in DMSO-d₆

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 3-[3,5-dibromo-4-hydroxy-phenylamino]this compound | NH | 10.74 | bs | sciforum.net |

| H3 | 9.22 | d | sciforum.net | |

| H5 | 9.05 | s | sciforum.net | |

| H2', H6' | 7.93-7.83 | m | sciforum.net | |

| 3-[3-chlorophenylamino]this compound | NH | 10.84 | bs | sciforum.net |

| H3 | 9.29 | d | sciforum.net | |

| H6 | 8.92 | d | sciforum.net | |

| H5 | 8.80 | dd | sciforum.net | |

| H2', H6' | 7.98-7.87 | m | sciforum.net | |

| H3', H5' | 7.26-7.15 | m | sciforum.net |

bs = broad singlet, d = doublet, s = singlet, m = multiplet, dd = doublet of doublets

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, the ¹³C NMR spectrum in CD₃CN shows signals at δ 114.28, 134.13, and 154.30 ppm. arkat-usa.org In substituted derivatives like 3-[3,5-dibromo-4-hydroxy-phenylamino]this compound, the carbon signals for the pyrazine ring and the substituent are well-resolved, with the nitrile carbons appearing around 114-115 ppm. sciforum.net

Table 3: ¹³C NMR Data for Pyrazine Dicarbonitrile Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | CD₃CN | C≡N, Pyrazine C | 114.28, 134.13, 154.30 | arkat-usa.org |

| 3-[3,5-dibromo-4-hydroxy-phenylamino]this compound | DMSO-d₆ | Pyrazine & Phenyl C | 160.8, 159.0, 147.7, 147.1, 145.3, 142.6, 134.5, 123.0, 115.5 | sciforum.net |

| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | CDCl₃ | Pyrazine, Phenyl & C≡N C | 113.13, 128.86, 129.86, 131.15, 135.34, 155.39 | rsc.org |

1H NMR

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound and its derivatives, UV-Vis spectra provide insights into their electronic structure and conjugation.

The UV-Vis spectrum of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile in CH₂Cl₂ shows distinct absorption bands. arkat-usa.org Polymers incorporating cyano-functionalized pyrazine units, such as P(DPP-DCNPz), exhibit broad absorption in both solution and thin-film states, with a notable peak around 800 nm, indicating significant intramolecular charge transfer. ahnu.edu.cn Upon n-doping, new spectral features appear in the near-infrared region (1300–2300 nm), which are attributed to the formation of polaron/bipolaron species. ahnu.edu.cn

Table 4: UV-Vis Absorption Data for this compound Containing Polymers

| Compound | Medium | λmax (nm) | Notes | Reference |

| P(DPP-DCNPz) | Thin Film | ~800 | Main absorption band | ahnu.edu.cn |

| P(DPP-DCNPz) (n-doped) | Thin Film | 1300-2300 | Polaron/bipolaron absorption | ahnu.edu.cn |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to FT-IR. It is particularly useful for studying symmetric vibrations and bonds that are weakly active in IR spectroscopy.

In the study of pyrazine-2-carbonitrile (a related compound), a prominent band at 1020 cm⁻¹ in the nonresonant Raman spectrum corresponds to a pyrazine ring vibration. nih.gov In Surface-Enhanced Raman Spectroscopy (SERS), this band can shift, indicating interaction with the substrate surface. nih.gov For 2,5-pyrazinedicarboxylic acid, both Raman and IR spectra have been recorded and assigned to elucidate its vibrational structure. colab.ws

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, this analysis provides definitive confirmation of its molecular identity.

The molecular formula of this compound is C₆H₂N₄, yielding a calculated molecular weight of approximately 130.11 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. In electron impact (EI) mass spectrometry, the molecule is expected to exhibit a prominent molecular ion peak (M⁺) corresponding to this mass.

While specific fragmentation data for the unsubstituted this compound is not extensively detailed in the cited literature, analysis of related pyrazine dinitrile derivatives allows for postulation of its likely fragmentation behavior. For instance, studies on amidoalkyl-pyrazine-2,3-dicarbonitriles show clear molecular ion peaks and logical fragmentations. clockss.org Similarly, the mass spectrum of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile features the molecular ion [M]⁻ and a significant [M-S]⁻ fragment, demonstrating the cleavage of a stable group. arkat-usa.org This suggests that the fragmentation of this compound would likely proceed through pathways that maintain the stable aromatic pyrazine core, possibly involving the loss of cyano radicals (•CN) or dinitrogen (N₂), which are common fragmentation patterns for nitrogen-containing heterocyclic compounds.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Studies on compounds such as pyrazine-2,5-dicarboxylic acid, pyrazine-2,5-dicarboxamides, and larger fused systems incorporating the pyrazine-dicarbonitrile moiety reveal key structural features. For example, the crystal structure of pyrazine-2,5-dicarboxylic acid dihydrate is triclinic, with the molecules forming layers held together by a network of hydrogen bonds. tandfonline.comresearchgate.net In more complex derivatives like 5,6-diphenylpyrazine-2,3-dicarbonitrile, the pyrazine ring serves as a core scaffold, with the phenyl substituents oriented at significant dihedral angles to the central ring. iucr.orgresearchgate.net These studies collectively demonstrate that the pyrazine-dicarbonitrile framework is a robust building block whose solid-state conformation is influenced by its substituents and the resulting intermolecular forces.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical aspect of materials science. The specific polymorph can influence physical properties like solubility, stability, and electronic behavior.

Direct studies on the polymorphism of this compound are not found in the reviewed literature. However, research on its close derivatives highlights the propensity for polymorphism within this class of compounds. A notable example is pyrazino[2,3-f] nih.govresearchgate.netphenanthroline-2,3-dicarbonitrile, which has been shown to exist in at least two different polymorphic forms: a monoclinic form and an orthorhombic form. nih.gov The monoclinic polymorph features two independent molecules in the asymmetric unit, arranged in a nearly parallel fashion, whereas the orthorhombic polymorph exhibits crystallographic mirror symmetry. nih.gov The formation of these different forms is dependent on the crystallization conditions, such as the catalysts and solvents used. nih.gov This suggests that this compound itself may also exhibit polymorphism under varying crystallization conditions.

Hydrogen bonds are highly directional intermolecular interactions that play a crucial role in dictating the supramolecular architecture of crystals. Although this compound itself lacks strong hydrogen bond donors (like O-H or N-H), the nitrogen atoms of the pyrazine ring and the nitrile groups can act as hydrogen bond acceptors.

In the absence of a crystal structure for the parent compound, its derivatives provide excellent models for potential hydrogen bonding. In the crystal structure of pyrazine-2,5-dicarboxylic acid dihydrate, extensive hydrogen bonding links the carboxylic acid groups and water molecules, forming distinct molecular layers. tandfonline.comresearchgate.net Similarly, studies of various pyrazine-2,5-dicarboxamides reveal robust N—H···N and C—H···O hydrogen bonds that connect molecules into layers and three-dimensional networks. researchgate.netnih.gov For instance, in N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, molecules are linked by N—H···N hydrogen bonds into layers, which are then connected by C—H···O bonds to form a 3D structure. nih.gov These examples indicate that in co-crystals or solvates, the nitrogen atoms of this compound would be prime sites for forming hydrogen bonds with donor species.

The aromatic pyrazine ring in this compound makes it a candidate for engaging in π-π stacking interactions, which are important non-covalent forces in the packing of aromatic molecules. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings.

Evidence from related structures strongly supports the likelihood of such interactions. In the crystal structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile, weak π-π contacts are observed between the pyrazine and phenyl rings, with a centroid-centroid distance of 3.813 Å, which helps to stabilize the crystal packing. iucr.orgresearchgate.net A more pronounced example is found in 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, where planar molecules arrange in uniform parallel stacks with a very short interplanar spacing of 3.334 Å, indicating significant electrostatic character in the stacking interaction. nih.gov The orthorhombic polymorph of pyrazino[2,3-f] nih.govresearchgate.netphenanthroline-2,3-dicarbonitrile also exhibits sophisticated packing dominated by π-π stacking. These findings suggest that π-π stacking would be a significant structure-directing force in the solid state of this compound, likely influencing its electronic properties.

Table of Compounds

Theoretical and Computational Studies of Pyrazine 2,5 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the molecular properties of compounds like Pyrazine-2,5-dicarbonitrile. These computational methods provide deep insights into the electronic structure, reactivity, and spectroscopic characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting reaction mechanisms, catalysis, and the behavior of complex molecular systems. researchgate.net For pyrazine-based molecules, DFT calculations are crucial for understanding their inherent properties.

The core of this compound is a pyrazine (B50134) ring substituted with two cyano (-C≡N) groups. This structure results in a planar, electron-deficient aromatic system. ahnu.edu.cnvulcanchem.com The strong electron-withdrawing nature of both the pyrazine ring and the cyano groups is a defining feature, which can be quantified and understood through DFT. ahnu.edu.cnrsc.org For instance, in the development of n-type organic semiconductors, cyano-functionalized pyrazines like 3,6-dibromothis compound (B2421274) (DCNPz) are recognized as powerful electron-deficient building blocks due to the combined electron-withdrawing capabilities of the cyano groups and the pyrazine core. ahnu.edu.cn DFT calculations confirm the high planarity and strong electron-accepting character of such molecules, which are desirable traits for applications in organic electronics. ahnu.edu.cn

Structural modifications, such as the introduction of electron-donating groups, create "push-pull" systems where intramolecular charge transfer (ICT) occurs from the donor to the pyrazine acceptor. DFT studies on such derivatives help in elucidating structure-property relationships, showing how changes in the molecular structure affect the electronic and optical properties. rsc.orgrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. This method is widely used to calculate parameters such as the wavelength of maximum absorption (λmax) and to predict electronic absorption and emission spectra. researchgate.net

For derivatives of pyrazine-dicarbonitrile, TD-DFT calculations have been successfully employed to interpret experimental UV-Vis spectra. For example, in a study of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a related electron-deficient compound, TD-DFT calculations predicted that its single-electron reduction would lead to the appearance of new absorption bands in the visible region, a finding that explained the observed color change in an electron-donating solvent. arkat-usa.org Theoretical absorption spectra calculated using TD-DFT showed good agreement with experimental measurements. arkat-usa.org

In more complex systems incorporating a dicyanopyrazine moiety, TD-DFT is used to compute the energies of excited states and analyze the nature of electronic transitions through tools like Natural Transition Orbitals (NTOs). rsc.org These calculations are fundamental for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs). rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO reflects the electron-accepting ability of a molecule, while the HOMO energy indicates its electron-donating ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netnumberanalytics.com

DFT calculations are routinely used to determine the FMO energy levels of pyrazine-dicarbonitrile and its derivatives. ahnu.edu.cnbeilstein-journals.org These calculations consistently show that the strong electron-withdrawing nature of the cyano-functionalized pyrazine core leads to very low-lying HOMO and LUMO energy levels. ahnu.edu.cn This is a characteristic feature of potent n-type (electron-transporting) materials. For example, polymers incorporating 3,6-dibromothis compound exhibit deep-lying FMO energy levels, which is beneficial for achieving high electron mobility in organic transistors. ahnu.edu.cn

Comparative studies have shown that increasing the number of cyano groups on the pyrazine ring, as in this compound compared to a mono-cyano derivative, results in a lower-lying LUMO level, further enhancing its electron-accepting properties. ahnu.edu.cn

Table 1: Calculated Frontier Molecular Orbital Energies for Pyrazine-dicarbonitrile and Related Compounds This table presents data from DFT calculations on various pyrazine-dicarbonitrile derivatives, illustrating their electronic properties.

| Compound/Monomer Unit | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method | Source |

| Dicyanopyrazine (DCNPz) | -8.10 | -4.43 | 3.67 | DFT//ωB97XD/6-31G(d, p) | ahnu.edu.cn |

| TPAAZ Monomer | -5.31 | -2.97 | 2.34 | B3LYP/6-31g(d) | rsc.org |

| DPZ Derivative 1 | -5.87 | -3.32 | 2.55 | DFT | rsc.org |

| DPZ Derivative 12 | -6.21 | -3.42 | 2.79 | DFT | rsc.org |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core and Rydberg orbitals. uni-muenchen.defaccts.de This method provides a quantitative description of bonding interactions and charge distribution within a molecule. uni-muenchen.degrafiati.com

In studies of pyrazine derivatives, NBO analysis has been used to estimate natural atomic charges, revealing the most highly charged atoms within the molecule and providing insight into intermolecular interactions. preprints.org By quantifying the charge transfer between donor and acceptor moieties, NBO analysis offers a detailed picture of the electronic structure that governs the molecule's properties and reactivity. grafiati.com

Theoretical calculations are a powerful tool for predicting and interpreting vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can assign the experimentally observed spectral bands to specific vibrational modes. researchgate.netarkat-usa.org

For pyrazine-dicarbonitrile derivatives, DFT calculations have been used to compute their theoretical IR spectra. arkat-usa.org For instance, in the analysis of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, the calculated IR spectrum allowed for the assignment of a very strong experimental band at 1251 cm⁻¹ to a skeletal vibration of the pyrazine ring. arkat-usa.org The characteristic stretching vibration of the cyano group (-C≡N) in related dinitriles is typically observed near 2235-2240 cm⁻¹. vulcanchem.comarkat-usa.org These theoretical predictions provide a basis for confirming the chemical structure and understanding the vibrational dynamics of the molecule. arkat-usa.orgcolab.ws

Molecules with a significant intramolecular charge-transfer character, such as "push-pull" pyrazine derivatives, are of great interest for applications in non-linear optics (NLO). beilstein-journals.org The NLO response of a molecule is quantified by its hyperpolarizability (β). Computational methods are frequently used to calculate these hyperpolarizability values and to screen potential NLO candidates.

For X-shaped pyrazine derivatives, hyperpolarizability calculations are performed to understand their second-order NLO properties. rsc.org Theoretical calculations can determine the components of the β tensor, from which orientationally averaged quantities, like the hyper-Rayleigh scattering response, can be predicted. These theoretical studies help to establish structure-property relationships, guiding the design of new chromophores with enhanced NLO activity. rsc.orgrsc.org By comparing the calculated properties of different molecular designs, researchers can identify the structural features that most significantly affect the linear and nonlinear optical properties of the target charge-transfer chromophores. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Calculation of Spectroscopic Parameters

Molecular Dynamics Simulations for Solution Behavior

No specific studies detailing molecular dynamics simulations of this compound in solution were identified. This type of analysis, while common for understanding the behavior of molecules in different solvents, appears to have not been published for this specific compound.

Reactivity Descriptors (e.g., ALIE, Fukui Functions)

A search for calculations of reactivity descriptors such as the Average Local Ionization Energy (ALIE) and Fukui functions for this compound did not yield specific results. While these density functional theory (DFT) based tools are crucial for predicting chemical reactivity, published data for this molecule is not available.

Computational Analysis of Charge Transfer Complexes

There is no available research focusing on the computational analysis of charge transfer complexes involving this compound. Studies on charge-transfer properties have been conducted on other pyrazine dicarbonitrile isomers and derivatives, but not on the 2,5-dicarbonitrile variant itself.

Due to the absence of specific research data for this compound in these areas, providing a thorough and informative article that strictly adheres to the provided outline is not possible at this time.

Coordination Chemistry of Pyrazine 2,5 Dicarbonitrile and Its Ligands

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. frontiersin.org The design and synthesis of MOFs using pyrazine-based ligands have garnered significant attention due to the potential applications of these materials in gas storage and separation, catalysis, and sensing. frontiersin.orgrsc.org The rigid and linear nature of the pyrazine (B50134) core, combined with the coordinating ability of its nitrogen atoms and appended functional groups, makes it an excellent building block for creating robust and porous frameworks.

Derivatives of pyrazine-2,5-dicarbonitrile, particularly pyrazine-2,5-dicarboxylic acid (H₂PzDC) and its analogues, are extensively used in the construction of MOFs. rsc.orgacs.org The carboxylate groups provide strong coordination sites for metal ions, leading to the formation of stable, extended networks.

One notable example is the synthesis of a microporous zirconium-based MOF (Zr-MOF) using pyrazine-2,5-dicarboxylic acid. rsc.org This MOF features a unique one-dimensional inorganic building unit composed of μ-OH bridged {Zr₆O₄(OH₄)} clusters. These clusters are arranged in a hexagonal array and are interconnected by the PzDC²⁻ ions, demonstrating how the linker geometry dictates the final framework topology. rsc.org

The choice of the organic linker is crucial in determining the properties of the resulting MOF. For instance, 3,3'-(Pyrazine-2,5-diyl)dibenzoic acid has been utilized to create nitrogen-rich zinc-MOFs. These MOFs exhibit selective CO₂ adsorption and are active in heterogeneous catalysis, with the pyrazine core and benzoate (B1203000) ligands creating Lewis basic sites that enhance CO₂ affinity. The rigidity and aromaticity provided by the benzoic acid groups favor the formation of porous architectures.

The synthesis of these MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a suitable solvent. frontiersin.orgacs.org For example, the reaction of Cd(NO₃)₂·4H₂O with 2,2′-bipyridine-4,4′-dicarboxylic acid in DMF at 115°C yields a 2D interdigitated network. frontiersin.org

This compound and its derivatives are excellent bridging ligands, capable of connecting multiple metal centers to form one-, two-, or three-dimensional polymeric structures. mdpi.compreprints.orgmdpi.com The two nitrogen atoms of the pyrazine ring are positioned opposite to each other, facilitating the linear extension of coordination networks.

A study on coordination polymers with a pyrazine-2,5-diyldimethanol linker revealed the formation of 1D coordination polymers and 3D coordination networks. mdpi.compreprints.org In these structures, the pyrazine-2,5-diyldimethanol ligand bridges metal ions such as Cu(II), Zn(II), Hg(II), and Cd(II). mdpi.compreprints.org The resulting polymeric chains can be further extended into higher-dimensional networks through non-covalent interactions like hydrogen and halogen bonds. mdpi.compreprints.org

The dimensionality and topology of the resulting coordination polymers can be influenced by the specific pyrazine derivative used and the reaction conditions. For example, chloro-substituted pyrazin-2-amine ligands have been shown to form 1D and 2D coordination polymers with copper(I) bromide. mdpi.com The coordination mode, either monodentate or μ₂-N,N' bridging, is influenced by the position of the chloro substituent on the pyrazine ring. mdpi.com

The table below summarizes some examples of polymeric structures formed with pyrazine-based bridging ligands.

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Hg(II) | 1D coordination polymers | mdpi.compreprints.org |

| Pyrazine-2,5-diyldimethanol | Cd(II) | 3D coordination networks | mdpi.compreprints.org |

| Chloro-substituted pyrazin-2-amines | Cu(I) | 1D and 2D coordination polymers | mdpi.com |

| Pyrazine-2,3-dicarboxylic acid | Cu(II), Cd(II) | 2D and 3D coordination polymers | mjcce.org.mk |

| Pyrazine bis-tetrazole | Cu(II) | 2D layered coordination structure | maynoothuniversity.ie |

Pyrazine-2,5-dicarboxylic Acid Derivatives in MOF Construction

Metal Complexation Studies

The study of metal complexes with this compound and its derivatives provides fundamental insights into their coordination behavior, electronic properties, and potential applications. These ligands can coordinate to a wide range of metal ions, leading to complexes with diverse geometries and functionalities.

Transition metals, with their partially filled d-orbitals, form a variety of colorful and often paramagnetic complexes with pyrazine-based ligands. nih.govrsisinternational.org The nature of the metal ion, its oxidation state, and the specific ligand used all play a role in determining the structure and properties of the resulting complex.

For instance, Schiff base ligands derived from pyrazine derivatives have been used to synthesize complexes with Mn(II), Fe(III), Co(II), and Ni(II). nih.gov Spectroscopic studies, such as FT-IR, can confirm the coordination of the metal ion to the nitrogen atoms of the pyrazine ring and the azomethine group of the Schiff base. nih.gov Thermal analysis of these complexes has shown that they decompose gradually upon heating, with the final products being metal oxides. nih.gov

The table below provides examples of transition metal complexes with pyrazine-based ligands and their characterization.

| Ligand | Metal Ion(s) | Coordination Geometry | Key Findings | Reference |

| Pyrazine-Schiff base | Mn(II), Fe(III), Co(II), Ni(II) | Octahedral | Bidentate coordination of the ligand. | nih.gov |

| Pyrazine-functionalized tetrapyridyl macrocycle | Co(II) | - | Pyrazine substitution impacts redox potentials. | mdpi.com |

| Pyrazine-2,3-dicarboxylate | Ag(I) | Distorted tetrahedral | Forms a 3D metal-organic framework. | researchgate.net |

| Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Cd(II), Hg(II) | Various | Forms 1D and 3D coordination polymers. | mdpi.compreprints.org |

This compound and its derivatives can exhibit a variety of coordination modes, which are crucial in dictating the final structure of the metal complex or coordination polymer. The nitrogen atoms of the pyrazine ring can act as monodentate or bidentate bridging ligands. Additionally, functional groups attached to the pyrazine ring, such as carboxylates, amides, or hydroxyls, can also participate in coordination. nih.govbendola.com

In complexes with pyrazine-2,5-dicarboxamide (B1316987) derivatives, the ligand can adopt an extended conformation, with the coordination to the metal ion occurring through the nitrogen atoms of the pyrazine and pyridine (B92270) rings. nih.gov The amide groups can also be involved in hydrogen bonding, leading to the formation of supramolecular structures. nih.gov

Hydrazone derivatives of pyrazine-2-carbohydrazide (B1222964) have been shown to coordinate to metal ions in a dibasic tridentate manner through the phenolic oxygen, enolic oxygen, and azomethine nitrogen. bendola.com This coordination mode leads to the formation of stable five- and six-membered chelate rings. bendola.com

In a silver(I) complex with pyrazine-2,3-dicarboxylate, an unprecedented coordination mode for the ligand was observed, where it acts as a μ₄-bridging ligand. researchgate.net This highlights the versatility of pyrazine-based ligands in forming complex coordination networks.

The electrochemical properties of metal complexes containing this compound and its derivatives are of significant interest, as they provide insights into the electronic communication between the metal center and the ligand, and the potential for these complexes to be used in redox-active applications. mdpi.comacs.org

Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. For example, the cyclic voltammetry of platinum(II) and palladium(II) complexes with 2,3-dicyano-5,6-di-2-pyridylpyrazine shows that the electron-withdrawing effect of the coordinated metal chloride unit makes the initial one-electron reduction easier compared to the unmetalated ligand. acs.org

In another study, the substitution of pyrazine groups for pyridine groups in molecular cobalt catalysts was found to anodically shift the Co(II/I) potential by approximately 130 mV for each added pyrazine group. mdpi.com This demonstrates that the electronic properties of the complex can be systematically tuned by modifying the ligand structure. mdpi.com

The electrochemical properties of porphyrazine complexes derived from 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile have also been investigated. arkat-usa.org The magnesium(II) complex of tetrakis(1,2,5-thiadiazolo[3′,4′:5,6]pyrazino)[2,3-b,g,l,q]porphyrazine exhibits three reduction processes, indicating its electron-deficient nature. arkat-usa.org

The table below summarizes the electrochemical data for some metal complexes with pyrazine-based ligands.

| Complex | First Reduction Potential (V vs. ref) | Key Findings | Reference |

| [(CN)₂Py₂PyzPtCl₂] | -0.60 (vs SCE in DMSO) | Easier reduction than the free ligand. | acs.org |

| [(CN)₂Py₂PyzPdCl₂] | -0.54 (vs SCE in DMSO) | Easier reduction than the free ligand. | acs.org |

| Co(II)tetra(pyridyl) catalyst with one pyrazine group | -0.56 (vs Fc⁺/Fc) | Anodic shift with pyrazine substitution. | mdpi.com |

| Co(II)tetra(pyridyl) catalyst with two pyrazine groups | -0.42 (vs Fc⁺/Fc) | Further anodic shift with more pyrazine groups. | mdpi.com |

| Mg(II) porphyrazine complex | -0.38 (vs Ag/AgCl in DMSO) | Multiple reduction processes observed. | arkat-usa.org |

Supramolecular Chemistry and Self Assembly of Pyrazine 2,5 Dicarbonitrile Systems

Hydrogen Bonding in Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new solid-state structures with desired properties. Hydrogen bonding, being directional and of moderate strength, is a primary tool in this field. The pyrazine (B50134) moiety is a well-established component in crystal engineering, primarily due to the ability of its ring nitrogen atoms to act as reliable hydrogen bond acceptors.

In derivatives such as pyrazine-2,5-dicarboxamides, molecules are linked by N—H⋯N hydrogen bonds to form layers, which are then interconnected by weaker C—H⋯O hydrogen bonds to construct a three-dimensional supramolecular structure. nih.govresearchgate.net Similarly, co-crystals of 2,5-dimethylpyrazine (B89654) with polysubstituted salicylic (B10762653) acids demonstrate the importance of strong O-H⋯N hydrogen bonds in connecting the constituent molecules. sci-hub.se

For Pyrazine-2,5-dicarbonitrile, there are three primary types of hydrogen bond acceptors: the two nitrogen atoms of the pyrazine ring and the two nitrogen atoms of the nitrile groups. The C-H groups on the pyrazine ring can also act as weak hydrogen bond donors. The interplay of these potential interactions allows for the formation of diverse and predictable hydrogen-bonded networks. In coordination polymers synthesized from pyrazine-2,5-diyldimethanol, a derivative of this compound, a variety of strong (O-H···O, O-H···N) and weak (C-H···O) hydrogen bonds are observed, which extend one-dimensional coordination chains into three-dimensional non-covalent networks. preprints.org This demonstrates the robustness of the pyrazine core as a scaffold for directing supramolecular assembly through hydrogen bonding.

Table 1: Hydrogen Bonding Interactions in Pyrazine Derivatives This table summarizes hydrogen bonding patterns observed in compounds structurally related to this compound, illustrating the versatility of the pyrazine core in crystal engineering.

| Compound/System | Donor (D) | Acceptor (A) | Hydrogen Bond Type | Resulting Structure | Reference(s) |

|---|---|---|---|---|---|

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | Amide (N-H) | Pyrazine (N) | N-H⋯N | Layers | nih.govresearchgate.net |

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | Pyridine (B92270) (C-H) | Amide (O) | C-H⋯O | 3D Network | nih.govresearchgate.net |

| 2,5-Dimethylpyrazine / Salicylic Acid Co-crystal | Carboxylic Acid (O-H) | Pyrazine (N) | O-H⋯N | Dimeric/Trimeric Units | sci-hub.se |

| Pyrazine-2,5-diyldimethanol Coordination Polymers | Hydroxyl (O-H) | Pyrazine (N) | O-H⋯N | 3D Network | preprints.org |

| Pyrazine-2,5-diyldimethanol Coordination Polymers | Hydroxyl (O-H) | Halide (X) | O-H⋯X | 3D Network | preprints.org |

Formation of Supramolecular Architectures

The self-assembly of molecular components into well-defined, stable, non-covalently bonded aggregates is a cornerstone of supramolecular chemistry. This compound and its derivatives are excellent candidates for building these architectures due to their geometric and electronic properties. The planarity of the pyrazine ring facilitates stacking interactions, while the strategically placed functional groups direct assembly through hydrogen bonds or coordination bonds.

Research on closely related molecules provides insight into the potential of this compound. For instance, 5,6-diphenylpyrazine-2,3-dicarbonitrile, an isomer of a substituted this compound, forms a crystal structure where molecules are stabilized by weak π–π contacts between the pyrazine and phenyl rings, with a centroid-centroid distance of 3.813 Å. iucr.org This indicates that π–π stacking is a significant interaction in the assembly of dicyanopyrazine systems.

Furthermore, pyrazine-based ligands are widely used to construct both discrete and polymeric supramolecular entities through coordination-driven self-assembly. nih.gov By reacting pyrazine linkers with metal ions that have specific coordination geometries (e.g., square planar Pt(II) or Pd(II)), high-fidelity formation of predictable shapes like molecular squares or triangles can be achieved. nih.gov In other cases, pyrazine derivatives bridge metal centers to form one-dimensional chains or two- and three-dimensional coordination polymers. tandfonline.comresearchgate.net The resulting architectures often trap solvent molecules or counter-ions within their frameworks, held in place by further hydrogen bonding. rsc.org A donor-acceptor-donor compound featuring a pyrazino[2,3-b]pyrazine-2,3-dicarbonitrile acceptor core demonstrates self-assembly in aqueous solutions, driven by intermolecular π–π stacking interactions to form nanoassemblies. rsc.org

The combination of hydrogen bonding, π–π stacking, and potential for metal coordination makes this compound a versatile building block for creating a wide array of supramolecular architectures, from simple stacked structures to complex 3D networks.

Proton-Transfer Mediated Assemblies

Acid-base interactions, specifically proton transfer, provide a powerful strategy for controlling self-assembly in the solid state. When a proton is transferred from an acidic molecule to a basic molecule, a salt is formed. The resulting charged species, a cation and an anion, can then assemble via strong, charge-assisted hydrogen bonds, which are significantly more robust than the hydrogen bonds between neutral molecules. This approach allows for the rational design of crystalline materials known as organic salts or ionic co-crystals. rsc.orgrsc.org

While this compound itself is a weak base (due to the lone pairs on the pyrazine nitrogen atoms), studies on its derivatives highlight the principles of proton-transfer-mediated assembly. A key example involves the reaction of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile (B1221820) (H₂tdpd), an acidic derivative, with 4,4'-bipyridine (B149096) (bpy), a base. rsc.org In this system, a single proton is transferred from each H₂tdpd molecule to a bpy molecule, forming the salt [Hbpy]⁺[Htdpd]⁻. The formation of this salt is predictable based on the pKa values of the components. rsc.org The resulting crystal structure is a supramolecular assembly dictated by strong, multiple hydrogen bonds between the newly formed ions. rsc.org

Table 2: Acid-Base Properties and Proton Transfer in a Pyrazinedicarbonitrile System Data from the study of [Hbpy][Htdpd] salt formation, illustrating the role of pKa in predicting proton transfer. rsc.org

| Compound | Role | pKa Value(s) | Proton Transfer Outcome |

|---|---|---|---|

| H₂tdpd | Acid | pKₐ₁ = 3.84 | Donates one proton |

| 4,4'-bipyridine | Base | pKₐ₁ = 2.69, pKₐ₂ = 4.77 | Accepts one proton |

In the crystal structure of the resulting salt, the protonated nitrogen on the bipyridinium cation and the remaining acidic N-H group on the Htdpd anion, along with other groups, participate in a network of strong hydrogen bonds that define the entire supramolecular architecture. rsc.org This demonstrates that by choosing acid-base pairs with appropriate pKa values, proton transfer can be used as a reliable tool to mediate the self-assembly of pyrazine dicarbonitrile systems into highly ordered, ion-paired structures. Conversely, reacting the basic this compound with a strong acid would lead to its protonation, forming a cation that would assemble with the acid's conjugate base to create a proton-transfer mediated assembly.

Applications of Pyrazine 2,5 Dicarbonitrile in Advanced Materials

Organic Electronic Materials

The electron-withdrawing character of pyrazine-2,5-dicarbonitrile is instrumental in designing and synthesizing new organic semiconductors for electronic devices.

Developing high-performance n-type polymer semiconductors is crucial for the advancement of organic thermoelectrics (OTEs). The this compound unit serves as a powerful electron-deficient building block for this purpose. Researchers have synthesized monomers like 3,6-Dibromothis compound (B2421274) (DCNPz) to create acceptor-acceptor (A-A) type polymers. Current time information in Bangalore, IN.google.com

One such polymer, P(DPP-DCNPz), which incorporates the DCNPz unit, exhibits deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key feature for efficient n-type charge transport. Current time information in Bangalore, IN.researchgate.net When doped, these polymers show significant n-type electrical conductivity and high power factors, which are critical metrics for thermoelectric performance. Current time information in Bangalore, IN.google.com For instance, the polymer P(DPP-DCNPz), when doped with N-DMBI, achieves a high electrical conductivity of 33.9 S cm⁻¹ and a power factor of 30.4 μW m⁻¹ K⁻². Current time information in Bangalore, IN.researchgate.net These findings underscore the strategy of using cyano-functionalized pyrazine (B50134) units to construct easily accessible and effective n-type thermoelectric polymers. Current time information in Bangalore, IN.google.com

Table 1: Thermoelectric Properties of a Polymer Incorporating a DCNPz Unit

Polymer Dopant Electrical Conductivity (σ) Power Factor (PF) Source P(DPP-DCNPz) N-DMBI 33.93 S cm⁻¹ 30.4 μW m⁻¹ K⁻² [1, 4]

In the field of organic solar cells (OSCs), additive engineering is a valuable technique for boosting power conversion efficiencies (PCEs). Highly electron-deficient molecules based on the pyrazine-dicarbonitrile structure have been successfully employed as solid additives. rsc.org For example, 3,6-dibromothis compound (DCNPz) has been used as a solid additive to optimize the performance of OSCs. rsc.org

The introduction of these additives can modulate intermolecular interactions and improve the molecular packing of the active layer, which benefits charge generation, transport, and collection. rsc.org Research has shown that using a related compound, 3,6-dibromopyrazine-2-carbonitrile (B1473801) (CNPz), as a solid additive in a PTQ10/m-BTP-PhC6 binary device resulted in a remarkable PCE of 19.67%, which ranks among the highest reported values for binary OSCs. rsc.org This demonstrates the effectiveness of using electron-deficient pyrazine units to enhance the efficiency of organic solar cells. rsc.orgnih.gov

Table 2: Photovoltaic Performance of an OSC with a Cyano-Pyrazine Additive

Device Configuration Additive PCE (%) V_oc (V) J_sc (mA cm⁻²) FF (%) Source PTQ10/m-BTP-PhC6 CNPz 19.67 0.868 27.91 81.2 google.com

The same structural features that make pyrazine-dicarbonitrile derivatives suitable for thermoelectrics also make them excellent candidates for n-type organic thin-film transistors (OTFTs). Current time information in Bangalore, IN. The incorporation of the 3,6-Dibromothis compound (DCNPz) building block into polymers leads to materials with deep LUMO energy levels and a planar backbone, which are advantageous for high n-type performance. Current time information in Bangalore, IN.researchgate.net

Polymers such as P(DPP-DCNPz) have demonstrated unipolar n-type charge transport, in contrast to many similar polymers that show p-type or ambipolar behavior. Current time information in Bangalore, IN. This specificity is a direct result of the strong electron-withdrawing nature of the DCNPz unit. Current time information in Bangalore, IN. These polymers have achieved substantial unipolar electron mobilities, with P(DPP-DCNPz) reaching up to 1.85 cm² V⁻¹ s⁻¹, highlighting their potential for use in high-performance polymer field-effect transistors. Current time information in Bangalore, IN.researchgate.net

Table 3: Unipolar Electron Mobility in a DCNPz-based Polymer FET

Polymer Electron Mobility (μₑ) Source P(DPP-DCNPz) 1.85 cm² V⁻¹ s⁻¹ [1, 4]

The dicyanopyrazine core is a powerful electron acceptor, making it a central component in the design of donor-acceptor-donor (D-A-D) and push-pull chromophores. acs.orgsurfacesciencelab.com These molecules exhibit intramolecular charge transfer (ICT) from the electron-donating parts of the molecule to the electron-accepting dicyanopyrazine core. acs.org This ICT is responsible for their unique optical and electronic properties. acs.orgmdpi.com

The strength of the ICT can be tuned by modifying the donor groups or by extending the π-conjugation of the pyrazine acceptor. acs.org For instance, fusing a thiophene (B33073) ring to the pyrazine acceptor unit can strengthen the ICT interaction, leading to a bathochromic (red) shift in the absorption spectrum. acs.org This tunability makes pyrazine-dicarbonitrile-based chromophores promising for applications in nonlinear optics and as photocatalysts. surfacesciencelab.com

Derivatives of this compound have been shown to possess notable luminescent properties. A closely related compound, 3,6-diamino-2,5-pyrazinedicarbonitrile, is described as a red crystalline substance that emits a powerful yellowish-green fluorescence. google.com In dimethylformamide, this compound exhibits a fluorescence emission maximum at 538 nm when excited at 460 nm. google.com This demonstrates that the this compound scaffold can be functionalized to create highly fluorescent materials. google.com

Furthermore, the broader class of pyrazinacenes, which are composed of linearly fused pyrazine rings, has been explored for luminescent applications. These nitrogen-rich compounds can be highly photoluminescent, with some derivatives exhibiting quantum yields as high as 60% in solution. The dicyanopyrazine unit itself has been functionalized with groups like tetraphenylethylene (B103901) to create materials with high-contrast luminescence, indicating its utility in developing advanced light-emitting materials. rsc.org

Charge Transfer Chromophores

Chemical Sensing Applications

The inherent luminescent and electronic properties of dicyanopyrazine derivatives make them suitable for use in chemical sensors. Materials based on dicyanopyrazine have been developed as selective visual sensors for detecting volatile organic compounds (VOCs). rsc.org For example, a dicyanopyrazine capped with tetraphenylethylene (2DQCN) exists in multiple polymorphic forms with high-contrast luminescence. The transformation between these forms, triggered by solvent fuming or thermal annealing, allows for the selective visual detection of VOCs. rsc.org

In addition, the strong electron-accepting nature of the dicyanopyrazine core has been exploited to create receptors for anion sensing. Dicyanopyrazine derivatives have demonstrated a high binding affinity for iodide ions through C(sp²)–H hydrogen bonding interactions, suggesting their potential for developing new, highly effective anion sensors. acs.org Porphyrin systems linked with dicyanopyrazine have also been investigated for their ability to sense acid vapors. surfacesciencelab.com

Catalysis and Photoredox Catalysis

This compound serves as a key monomer in the synthesis of porous, high-nitrogen content Covalent Triazine Frameworks (CTFs) for catalytic applications. These frameworks provide robust, high-surface-area supports for catalytically active metal species.

A notable application involves the creation of a recyclable iridium-based catalyst. researchgate.net A high-nitrogen content CTF was designed and synthesized through the ionothermal trimerization of this compound using zinc chloride (ZnCl₂) as both a catalyst and a template at 400°C. researchgate.net This process results in a porous, stable framework. The nitrogen-rich environment of the CTF, derived from both the pyrazine and the newly formed triazine rings, is adept at chelating metal ions.

This pyrazine-based CTF was used as a support to immobilize an iridium complex. researchgate.net The resulting heterogeneous catalyst, Ir@CTF-PzDC, demonstrated high efficiency and recyclability in the selective N-alkylation of aminobenzenesulfonamides with various alcohols. researchgate.net The catalyst's performance highlights the successful integration of the this compound building block into a functional catalytic system. The synergy between the stable porous framework and the active iridium sites leads to a durable and effective catalyst. researchgate.net

Similarly, the related compound Pyrazine-2,5-dicarboxylic acid has been used as a linker to create a novel, microporous Zirconium-based Metal-Organic Framework (Zr-MOF). rsc.org This synthesis, which occurs in water, results in a unique one-dimensional inorganic building unit of zirconium clusters connected by the pyrazine linker, demonstrating the versatility of the 2,5-disubstituted pyrazine core in forming stable, porous catalytic materials. rsc.org

Table 1: Catalytic System Based on this compound-Derived Framework

| Parameter | Description | Reference |

|---|---|---|

| Monomer | This compound | researchgate.net |

| Framework Type | Covalent Triazine Framework (CTF) | researchgate.net |

| Synthesis | Ionothermal trimerization with ZnCl₂ at 400°C | researchgate.net |

| Catalytic Species | Immobilized Iridium (Ir) Complex | researchgate.net |

| Application | Selective N-alkylation of aminobenzenesulfonamides with alcohols | researchgate.net |

| Key Advantage | High efficiency and recyclability of the heterogeneous catalyst | researchgate.net |

High-Density Data Storage

The potential of pyrazine dicarbonitrile derivatives in high-density data storage stems from their inherent electronic properties, specifically their capacity for intramolecular charge transfer (ICT) and electrical bistability. While direct application of unsubstituted this compound is not widely documented, research on closely related structures underscores its promise as a core component for molecular memory devices.

Donor-π-acceptor molecules are fundamental to molecular electronics. The electron-deficient pyrazine ring acts as an excellent acceptor unit. When combined with electron-donating groups, a significant ICT character can be established, which is crucial for molecular switches and data storage. researchgate.net For instance, the compound 4,4'-(1E,1'E)-2,2'-(pyrazine-2,5-diyl)bis(ethene-2,1-diyl)bis(N,N-dimethylaniline) (PENDA), which features the pyrazine-2,5-diyl core, exhibits strong emission solvatochromism, indicative of a highly polar emitting state characteristic of ICT. researchgate.net

More directly, a study on 5,6-Bis-[4-(naphthalene-1-yl-phenylamino)-phenyl]-pyrazine-2,3-dicarbonitrile (BNPPDC), an isomer of a 2,5-substituted derivative, demonstrated its utility in reversible nanoscale data storage. researchgate.net Thin films of BNPPDC prepared by vacuum deposition showed favorable room-temperature electrical bistability. Using a scanning tunneling microscope, recording marks with an average size of approximately 7 nm were achieved, confirming that the dicyanopyrazine framework can be applied to ultrahigh-density data storage. researchgate.net The mechanism is often based on an electric-field-induced change in the molecule's electronic state or conformation, allowing for the writing, reading, and erasing of data at the molecular level.

These findings suggest that the this compound scaffold possesses the fundamental electronic acceptor properties required for the design of materials for high-density information storage.

Table 2: Research Findings on a Related Dicyanopyrazine for Data Storage

| Compound | Key Finding | Application | Mechanism | Reference |

|---|---|---|---|---|

| 5,6-Bis-[4-(naphthalene-1-yl-phenylamino)-phenyl]-pyrazine-2,3-dicarbonitrile (BNPPDC) | Exhibits favorable electrical bistability at room temperature. | Reversible nanoscale data storage. | Electric-field-induced state change. | researchgate.net |

| Recording marks with an average size of ~7 nm were achieved. | Ultrahigh-density data storage. | researchgate.net |

Energetic Materials

This compound is a valuable precursor for the synthesis of nitrogen-rich energetic materials. The dinitrile functionality is particularly useful for creating compounds with high heats of formation and excellent thermal stability, which are desirable properties for explosives and propellants. The primary strategy involves the conversion of the nitrile groups (-C≡N) into nitrogen-rich heterocycles, most notably tetrazole rings.

The synthesis of high-nitrogen compounds often involves the [2+3] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile. Each conversion of a nitrile group to a tetrazole ring significantly increases the nitrogen content of the molecule, contributing to its energetic properties. The final products release large amounts of energy upon decomposition, with the primary byproduct being the environmentally benign dinitrogen (N₂) gas. mdpi.com

A prominent example of this strategy is the synthesis of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP), a thermally stable and powerful energetic material. researchgate.net While the documented synthesis of H₄TTP starts from Pyrazine-2,3,5,6-tetracarbonitrile, it serves as a clear blueprint for how dicyanopyrazines can be utilized. researchgate.net By applying the same synthetic logic, this compound can be converted into 2,5-di(1H-tetrazol-5-yl)pyrazine, another high-nitrogen energetic compound.